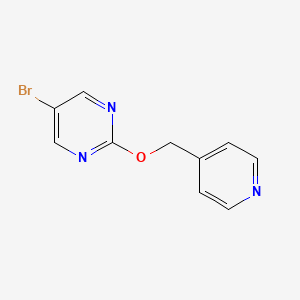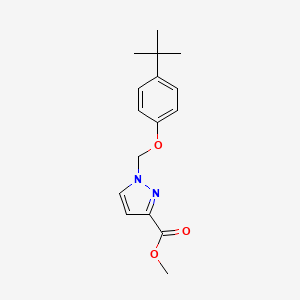![molecular formula C18H14FN5OS B2363518 N-(4-fluorophényl)-2-(1-méthyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acétamide CAS No. 1358802-48-8](/img/structure/B2363518.png)
N-(4-fluorophényl)-2-(1-méthyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN5OS and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Résultats de la Recherche: Une étude a conçu, synthétisé et évalué 17 nouveaux dérivés de la [1,2,4]triazolo[4,3-a]quinoxaline contre des lignées cellulaires cancéreuses (HepG2, HCT-116 et MCF-7). Le composé 12d s'est révélé être le dérivé le plus puissant, avec des valeurs de CI50 de 22,08 μM (HepG2), 27,13 μM (HCT-116) et 17,12 μM (MCF-7). Il a présenté une affinité de liaison à l'ADN comparable à la doxorubicine .
- Résultats de la Recherche: Les dérivés de la [1,2,4]triazolo[4,3-a]quinoxaline-1-one ont été explorés en tant qu'antagonistes des récepteurs de l'adénosine .
- Résultats de la Recherche: La modification bioisostérique du système cyclique triazolophtalazine a conduit à des inhibiteurs puissants du domaine bromodomaine de PCAF .
- Résultats de la Recherche: Le composé 12d s'intercale fortement dans l'ADN, avec une valeur de CI50 de 35,33 μM, comparable à la doxorubicine .
- Résultats de la Recherche: Certains dérivés ont démontré une activité cytotoxique comparable à celle de la doxorubicine contre des lignées cellulaires cancéreuses humaines .
Activité Anticancéreuse
Antagonisme des Récepteurs de l'Adénosine
Modification Bioisostérique pour l'Inhibition de PCAF
Études d'Intercalation de l'ADN
Cytotoxicité et Potentiel Anticancéreux
Modèle pour la Conception Future
En résumé, ce composé est prometteur dans la recherche sur le cancer, la modulation des récepteurs de l'adénosine et l'inhibition de PCAF. Ses propriétés d'intercalation de l'ADN et sa cytotoxicité justifient des explorations plus approfondies. Les chercheurs devraient tenir compte de son potentiel en tant que modèle pour le développement de nouveaux médicaments. 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
DNA replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’santicancer activity and its DNA intercalation ability suggest that it is able to reach its target site (i.e., the DNA within cells) effectively .
Result of Action
The compound’s interaction with DNA leads to disruption of DNA structure, which can interfere with DNA replication and transcription . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . The compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Analyse Biochimique
Biochemical Properties
The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide has been found to interact with DNA, specifically through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to changes in gene expression .
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . The compound’s ability to intercalate DNA can disrupt the normal cell cycle, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting its structure and function . This can lead to changes in gene expression and ultimately cell death, particularly in cancer cells .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSHAQRHNZHODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2363436.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide](/img/structure/B2363442.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)
![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)
![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)
![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)
![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)


